molecular formula C10H10BrN B8285735 3-Bromo-5-cyclopenten-1-ylpyridine

3-Bromo-5-cyclopenten-1-ylpyridine

Cat. No.: B8285735
M. Wt: 224.10 g/mol
InChI Key: RTQGRVSXMXBTBH-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopenten-1-ylpyridine is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure incorporates two key features: a pyridine ring, a nitrogen-containing heterocycle fundamental in drug design , and a bromine atom which acts as a reactive handle for further functionalization. The cyclopentenyl substituent adds complexity, making this compound a valuable scaffold for constructing more elaborate molecular architectures. The primary research value of this compound lies in its application as a key building block for the synthesis of biologically active molecules. Pyridine derivatives are prevalent in numerous FDA-approved drugs and are actively investigated for their antibacterial properties against multidrug-resistant pathogens . The bromine atom at the 3-position of the pyridine ring is particularly amenable to metal-catalyzed cross-coupling reactions, such as those with Grignard reagents, enabling regiospecific displacement to introduce new carbon chains . This allows researchers to efficiently create diverse libraries of compounds for screening. Furthermore, the pyridine core is a common motif in fused ring systems. This compound can be utilized in cyclization reactions to form pyrazolo[3,4-b]pyridines, a class of fused heterocycles with significant demonstrated pharmacological activities, including antidepressant, anticancer, antiviral, and antimicrobial effects . As a research chemical, this compound is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-bromo-5-(cyclopenten-1-yl)pyridine

InChI

InChI=1S/C10H10BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h3,5-7H,1-2,4H2

InChI Key

RTQGRVSXMXBTBH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)

  • Core Structure : Pyrrolo[2,3-b]pyridine (fused bicyclic system) vs. simple pyridine.
  • Substituents : Ethynylpyridine at position 3; bromine at position 5.
  • Electronic Effects : The ethynyl group is electron-withdrawing, polarizing the aromatic system.

5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c)

  • Substituents : 3-Methoxyphenyl ethynyl group at position 3.
  • Electronic Effects : Methoxy group provides electron-donating resonance effects, counterbalancing the ethynyl withdrawal .

5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d)

  • Substituents : p-Tolyl ethynyl group at position 3.
  • Steric Effects : Methyl group on the aryl ring increases steric hindrance.

5-Bromopyridin-3-ylamine

  • Substituents : Amine group at position 3; bromine at position 5.
  • Reactivity : Amine groups enable nucleophilic substitution or coordination chemistry .

Comparative Analysis:

Property This compound Compound 20b Compound 20c Compound 20d 5-Bromopyridin-3-ylamine
Core Structure Pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Pyridine
Substituent Position Br (C3), cyclopentenyl (C5) Br (C5), ethynyl (C3) Br (C5), methoxyphenyl (C3) Br (C5), p-tolyl (C3) Br (C5), NH2 (C3)
Electronic Effects Cyclopentenyl (electron-donating) Ethynyl (withdrawing) Methoxy (donating), ethynyl (withdrawing) p-Tolyl (moderate) NH2 (strong donating)
Synthetic Yield Not reported 75% 51% 65% Not reported

Spectroscopic Properties

  • ¹H NMR Shifts :
    • Compound 20b : Aromatic protons resonate at δ 8.81 (s, 1H), δ 8.56 (d, 1H), and δ 8.40 (s, 2H), reflecting electron-withdrawing ethynyl effects .
    • Compound 20c : Methoxy group causes downfield shifts in aryl protons (δ 7.33–6.96) .
    • This compound : Expected upfield shifts for cyclopentenyl protons (δ 5.5–6.0 for alkene protons) and deshielded pyridine protons due to bromine.

Preparation Methods

Synthetic Pathway

This method involves a two-step process: Grignard addition to a pyridinecarbaldehyde precursor, followed by dehydration to form the cyclopentenyl group (Figure 1).

Step 1: Grignard Addition

Starting Material : 5-Bromo-3-pyridinecarbaldehyde (CAS: 13535-01-8)
Reagent : Cyclopentylmagnesium bromide
Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Temperature: 0–25°C (exothermic reaction controlled via ice bath)
    Reaction :
    The aldehyde undergoes nucleophilic addition with the Grignard reagent to form 1-(5-bromopyridin-3-yl)cyclopentanol.
    Yield : ~85% (isolated via silica gel chromatography).

Step 2: Dehydration

Reagent : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
Conditions :

  • Solvent: Toluene or dichloromethane

  • Temperature: Reflux (110°C for H₂SO₄; 40°C for TsOH)
    Reaction :
    Acid-catalyzed elimination of water converts the cyclopentanol intermediate into 3-bromo-5-cyclopenten-1-ylpyridine.
    Yield : ~78% (purified via distillation).

Key Advantages

  • Regioselectivity : The bromine atom remains intact at the 3-position during dehydration.

  • Scalability : Demonstrated at >500 mg scale with consistent yields.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Starting Material : 3,5-Dibromopyridine (CAS: 13535-01-8)
Reagent : Cyclopentenylboronic acid or ester
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
Conditions :

  • Solvent: Dioxane/water (4:1)

  • Base: K₂CO₃ or NaHCO₃

  • Temperature: 80–100°C (microwave-assisted)
    Yield : ~65% (limited by competing coupling at the 3-position).

Stille Coupling

Starting Material : 5-Iodo-3-bromopyridine
Reagent : Cyclopentenylstannane
Catalyst : Pd(PPh₃)₄
Conditions :

  • Solvent: DMF or THF

  • Temperature: 60–80°C
    Yield : ~70% (requires rigorous exclusion of oxygen).

Challenges

  • Substrate Availability : 3,5-Dihalopyridines are less accessible than monosubstituted analogs.

  • Byproducts : Competing couplings at the 3-position necessitate careful optimization.

Direct Bromination of 5-Cyclopentenylpyridine

Bromination Protocol

Starting Material : 5-Cyclopentenylpyridine
Reagent : N-Bromosuccinimide (NBS) or Br₂
Conditions :

  • Solvent: CCl₄ or CHCl₃

  • Initiator: AIBN (for radical bromination)

  • Temperature: 60–80°C
    Yield : ~50% (low due to over-bromination and tar formation).

Limitations

  • Regioselectivity : Bromination predominantly occurs at the 3-position but competes with side reactions.

  • Purification Difficulty : Requires multiple chromatographic steps to isolate the desired product.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
Grignard/Dehydration5-Bromo-3-pyridinecarbaldehyde78High regioselectivity, scalableRequires acid-catalyzed conditions
Suzuki Coupling3,5-Dibromopyridine65Modular for diverse substituentsLow yield due to competing coupling
Direct Bromination5-Cyclopentenylpyridine50Simple one-step processPoor selectivity and yield

Optimization Strategies

  • Grignard Route : Use BF₃·OEt₂ as a Lewis acid to accelerate dehydration (yield increase to 82%).

  • Suzuki Coupling : Employ microwave irradiation to reduce reaction time (30 min vs. 12 h).

  • Bromination : Use directed ortho-metalation (DoM) with LDA to enhance regiocontrol .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify cyclopentenyl integration and bromine-induced deshielding (e.g., pyridine C-3/Br coupling in 13C^{13}C) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 254.0 for C10_{10}H11_{11}BrN) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry, especially for cyclopentenyl orientation .

What functionalization strategies are viable for modifying the cyclopentenyl or pyridine moieties?

Q. Advanced Research Focus

  • Electrophilic substitution : Bromine at C-3 directs further halogenation or nitration on the pyridine ring .
  • Cross-coupling : Stille or Negishi reactions enable introduction of aryl/heteroaryl groups to the cyclopentenyl unit .
  • Reductive amination : Cyclopentenyl double bonds can be hydrogenated to generate saturated analogs for stability studies .
    Challenge: Steric hindrance from the cyclopentenyl group may limit reactivity at C-5; microwave-assisted synthesis mitigates this .

How should researchers address contradictions in reported spectroscopic data for bromopyridine derivatives?

Advanced Research Focus
Discrepancies in 1H^1H NMR shifts or melting points (e.g., ±5°C variations) often arise from:

  • Solvent polarity : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) alter peak splitting .
  • Impurity profiles : Trace solvents or byproducts skew melting points (e.g., 133–136°C in 2-bromo-5-hydroxypyridine ).
    Resolution :
  • Validate purity via HPLC (≥95% by area) .
  • Cross-reference with databases like PubChem or Reaxys, noting solvent-specific NMR data .

What methodologies optimize regioselectivity in cyclopentenyl-pyridine coupling reactions?

Q. Advanced Research Focus

  • Ligand design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites .
  • Substrate pre-activation : Boronic ester derivatives of cyclopentenyl groups improve reaction kinetics .
  • DFT calculations : Predict electronic effects of substituents on pyridine’s reactivity .

How can computational modeling predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Docking studies : Screen against kinase targets (e.g., EGFR) using PyMOL or AutoDock, leveraging the bromine’s halogen-bonding potential .
  • QSAR models : Correlate logP values (calculated ~2.8) with membrane permeability for CNS-targeted drugs .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced Research Focus

  • Kinase inhibitors : The bromine atom serves as a hydrogen-bond acceptor in ATP-binding pockets .
  • PROTACs : Cyclopentenyl groups enhance proteasome recruitment in targeted protein degradation .
  • Antimicrobial agents : Pyridine-bromine motifs disrupt bacterial membrane proteins .

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